molecular formula C24H31ClN2O2 B11328937 N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11328937
M. Wt: 415.0 g/mol
InChI Key: GGRUXDTWIGOMFS-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a pyrrolidine ring, and a phenoxyacetamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.

    Introduction of the pyrrolidine ring: The chlorophenyl intermediate undergoes a nucleophilic substitution reaction with pyrrolidine to form the pyrrolidin-1-yl derivative.

    Attachment of the phenoxyacetamide moiety: The final step involves the reaction of the pyrrolidin-1-yl derivative with 2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group or the amide moiety, leading to dechlorination or amine formation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or dechlorinated derivatives.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and surfactants, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can be compared with other similar compounds, such as:

    N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-[4-methyl-2-(propan-2-yl)phenoxy]acetamide: This compound has a similar structure but with a different substitution pattern on the phenoxy ring.

    N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propionamide: This compound differs in the acyl group attached to the phenoxy ring.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H31ClN2O2

Molecular Weight

415.0 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C24H31ClN2O2/c1-17(2)19-11-10-18(3)14-23(19)29-16-24(28)26-15-22(27-12-6-7-13-27)20-8-4-5-9-21(20)25/h4-5,8-11,14,17,22H,6-7,12-13,15-16H2,1-3H3,(H,26,28)

InChI Key

GGRUXDTWIGOMFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCCC3

Origin of Product

United States

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